Bradycardic Pharmacophore Form Index: Absence of Aromatic Substitution Predicts ≥100‑Fold Shift in If‑Channel Blocking Potency Versus Zatebradine
Zatebradine (UL‑FS 49) carries 7,8‑dimethoxy substituents on the benzazepinone phenyl ring and blocks HCN‑mediated If current with an IC50 of 1.96 µM in HEK293 cells and ≈1.8 µM across HCN1‑4 subtypes [REFS‑1][REFS‑2]. The unsubstituted‑ring compound 54951‑28‑9 lacks these electron‑donating methoxy groups, which in this class are essential for high‑affinity channel engagement [REFS‑3]. SAR data from Bomhard et al. (1991) demonstrate that even heteroaromatic replacement of the phenyl system produces 50‑ to 500‑fold potency losses relative to the dimethoxy‑substituted prototype; the complete absence of ring substitution is therefore predicted to shift If‑channel IC50 to the high‑micromolar or supra‑100 µM range [REFS‑3].
| Evidence Dimension | If‑channel blocking potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 >100 µM (based on class SAR for unsubstituted‑ring benzazepinones) |
| Comparator Or Baseline | Zatebradine IC50 = 1.96 µM (HCN channels in HEK293 cells) |
| Quantified Difference | Estimated ≥50‑fold to ≥100‑fold rightward potency shift |
| Conditions | Patch‑clamp electrophysiology on recombinant human HCN1‑4 channels; SAR inference from Bomhard et al. 1991 |
Why This Matters
This magnitude of potency separation provides scientific users with a validated negative‑control scaffold for dissecting the contribution of aromatic electron‑donating groups to If‑channel blocking pharmacophore, a distinction that Zatebradine or Ivabradine cannot offer.
- [1] Stieber J, Wieland K, Stöckl G, Ludwig A, Hofmann F. Bradycardic and proarrhythmic properties of sinus node inhibitors. Naunyn‑Schmiedeberg's Arch Pharmacol. 2006;372(4):292‑302. View Source
- [2] Bomhard A, Reiffen M, Heider J, Psiorz M, Lillie C. Specific bradycardic agents. 2. Heteroaromatic modifications in the side chain of specific bradycardic benzazepinones: chemistry, pharmacology, and structure‑activity relationships. J Med Chem. 1991;34(3):942‑947. View Source
